molecular formula C3H4ClF3 B3352106 2-Chloro-1,1,1-trifluoropropane CAS No. 421-47-6

2-Chloro-1,1,1-trifluoropropane

Cat. No.: B3352106
CAS No.: 421-47-6
M. Wt: 132.51 g/mol
InChI Key: VRVIDSRWPUGFBU-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₄ClF₃. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which is characterized by the presence of chlorine and fluorine atoms attached to a propane backbone. This compound is known for its use as a solvent and in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,1-trifluoropropane typically involves the reaction of 1,1,1-trifluoropropane with chlorine gas. This reaction is carried out in the presence of a catalyst, often a metal halide, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{CF}_3\text{CH}_2\text{CH}_3 + \text{Cl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves the use of high-purity reactants and catalysts to ensure the production of high-quality this compound. The reaction is usually conducted in a continuous flow system to maintain consistent production rates .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: Under certain conditions, this compound can be oxidized to form corresponding alcohols or acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is commonly used.

Major Products Formed

    Substitution: Formation of 2-hydroxy-1,1,1-trifluoropropane.

    Oxidation: Formation of 2-chloro-1,1,1-trifluoropropanol or 2-chloro-1,1,1-trifluoropropanoic acid.

    Reduction: Formation of 1,1,1-trifluoropropane.

Scientific Research Applications

2-Chloro-1,1,1-trifluoropropane has several applications in scientific research:

    Chemistry: Used as a solvent in various chemical reactions and processes due to its stability and inertness.

    Biology: Employed in the study of biological systems where halogenated hydrocarbons are used as probes or markers.

    Medicine: Investigated for its potential use in pharmaceuticals and as an intermediate in the synthesis of medicinal compounds.

    Industry: Utilized in the production of refrigerants, propellants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1-trifluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The presence of chlorine and fluorine atoms makes it a versatile compound that can participate in a wide range of chemical transformations. The pathways involved in its reactions often include the formation of intermediate radicals or carbocations, which then undergo further reactions to form the final products .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,1,1-trifluoropropane
  • 2-Chloro-3,3,3-trifluoropropene
  • 1,1,1-Trifluoropropane

Uniqueness

2-Chloro-1,1,1-trifluoropropane is unique due to the specific positioning of the chlorine atom on the propane backbone, which imparts distinct chemical properties compared to its isomers and analogs. This unique structure allows it to participate in specific reactions that other similar compounds may not undergo as efficiently .

Properties

IUPAC Name

2-chloro-1,1,1-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3/c1-2(4)3(5,6)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVIDSRWPUGFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558534
Record name 2-Chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-47-6
Record name 2-Chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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